molecular formula C11F20 B14452726 1,2,2,3,3,4,4,6,7,7,8,8,9,9-Tetradecafluoro-5,6-bis(trifluoromethyl)bicyclo[3.3.1]nonane CAS No. 75108-51-9

1,2,2,3,3,4,4,6,7,7,8,8,9,9-Tetradecafluoro-5,6-bis(trifluoromethyl)bicyclo[3.3.1]nonane

Cat. No.: B14452726
CAS No.: 75108-51-9
M. Wt: 512.08 g/mol
InChI Key: PCHPLYQGVZMJRW-UHFFFAOYSA-N
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Description

1,2,2,3,3,4,4,6,7,7,8,8,9,9-Tetradecafluoro-5,6-bis(trifluoromethyl)bicyclo[3.3.1]nonane is a highly fluorinated organic compound. Its unique structure, characterized by multiple fluorine atoms and a bicyclic framework, makes it an interesting subject of study in various scientific fields. The presence of fluorine atoms imparts unique chemical and physical properties to the compound, making it valuable in specialized applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,2,3,3,4,4,6,7,7,8,8,9,9-Tetradecafluoro-5,6-bis(trifluoromethyl)bicyclo[3.3.1]nonane typically involves multiple steps, starting from simpler fluorinated precursors. The reaction conditions often require the use of strong fluorinating agents and controlled environments to ensure the incorporation of fluorine atoms at specific positions. Common reagents used in the synthesis include elemental fluorine, hydrogen fluoride, and various fluorinating agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes, utilizing specialized equipment to handle the highly reactive and corrosive nature of fluorinating agents. The production process must ensure high purity and yield, often requiring advanced purification techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

1,2,2,3,3,4,4,6,7,7,8,8,9,9-Tetradecafluoro-5,6-bis(trifluoromethyl)bicyclo[3.3.1]nonane can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.

    Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully hydrogenated derivatives.

    Oxidation Reactions: Oxidation can introduce functional groups such as hydroxyl or carbonyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles (e.g., alkoxides, amines), reducing agents (e.g., lithium aluminum hydride), and oxidizing agents (e.g., potassium permanganate). The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while reduction and oxidation can lead to various hydrogenated or oxygenated products.

Scientific Research Applications

1,2,2,3,3,4,4,6,7,7,8,8,9,9-Tetradecafluoro-5,6-bis(trifluoromethyl)bicyclo[3.3.1]nonane has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of other fluorinated compounds, which are valuable in materials science and catalysis.

    Biology: Its unique properties make it useful in studying the effects of fluorinated compounds on biological systems, including enzyme inhibition and protein interactions.

    Medicine: The compound’s stability and reactivity are explored for potential use in drug development, particularly in designing fluorinated pharmaceuticals.

    Industry: It is used in the development of high-performance materials, such as fluorinated polymers and coatings, due to its chemical resistance and thermal stability.

Mechanism of Action

The mechanism by which 1,2,2,3,3,4,4,6,7,7,8,8,9,9-Tetradecafluoro-5,6-bis(trifluoromethyl)bicyclo[3.3.1]nonane exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The pathways involved can include binding to active sites, altering protein conformation, or disrupting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Perfluorodecalin: Another highly fluorinated bicyclic compound with similar stability and chemical resistance.

    Perfluorooctane: A linear fluorinated compound with applications in materials science and medicine.

    Perfluorocyclohexane: A cyclic fluorinated compound used in similar applications as 1,2,2,3,3,4,4,6,7,7,8,8,9,9-Tetradecafluoro-5,6-bis(trifluoromethyl)bicyclo[3.3.1]nonane.

Uniqueness

This compound stands out due to its specific arrangement of fluorine atoms and bicyclic structure, which imparts unique chemical and physical properties. Its high degree of fluorination provides exceptional stability, chemical resistance, and potential for specialized applications in various fields.

Properties

CAS No.

75108-51-9

Molecular Formula

C11F20

Molecular Weight

512.08 g/mol

IUPAC Name

1,2,2,3,3,4,4,6,7,7,8,8,9,9-tetradecafluoro-5,6-bis(trifluoromethyl)bicyclo[3.3.1]nonane

InChI

InChI=1S/C11F20/c12-2(11(29,30)31)1(10(26,27)28)4(14,15)3(13,7(20,21)6(2,18)19)8(22,23)9(24,25)5(1,16)17

InChI Key

PCHPLYQGVZMJRW-UHFFFAOYSA-N

Canonical SMILES

C12(C(C(C(C(C1(F)F)(C(C(C2(F)F)(F)F)(F)F)F)(F)F)(F)F)(C(F)(F)F)F)C(F)(F)F

Origin of Product

United States

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